molecular formula C13H25NO2Si B2515188 2-(4-Methoxycyclohexyl)-2-[(trimethylsilyl)oxy]propanenitrile CAS No. 1955561-94-0

2-(4-Methoxycyclohexyl)-2-[(trimethylsilyl)oxy]propanenitrile

Cat. No.: B2515188
CAS No.: 1955561-94-0
M. Wt: 255.433
InChI Key: BDOKHQKAZQPXNZ-UHFFFAOYSA-N
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Description

2-(4-Methoxycyclohexyl)-2-[(trimethylsilyl)oxy]propanenitrile is a specialized chemical compound that serves as a valuable synthetic intermediate in advanced organic synthesis and materials science research. This molecule features a protected alpha-hydroxy nitrile functionality, with the trimethylsilyloxy group providing enhanced stability and manipulability compared to unprotected cyanohydrins. The 4-methoxycyclohexyl substituent contributes significant steric and electronic influence on reactivity patterns. Researchers utilize this compound primarily as a versatile building block for constructing complex molecular architectures, particularly in pharmaceutical development where the nitrile group can be transformed into various pharmacophores including carboxylic acids, amides, and heterocyclic systems. The structural framework suggests potential application in polymer chemistry, where similar silyl-protected compounds have been employed in the synthesis of advanced materials . In medicinal chemistry contexts, related propanenitrile derivatives have demonstrated relevance in development of protein kinase inhibitors and other therapeutic targets. The methoxycyclohexyl moiety provides a conformationally constrained system that can influence both the physicochemical properties and biological activity of resulting compounds. Researchers value this reagent for its synthetic flexibility, as the protected functional groups allow for selective deprotection and further transformation under mild conditions. This compound is provided For Research Use Only and is strictly not intended for diagnostic, therapeutic, or human consumption purposes.

Properties

IUPAC Name

2-(4-methoxycyclohexyl)-2-trimethylsilyloxypropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO2Si/c1-13(10-14,16-17(3,4)5)11-6-8-12(15-2)9-7-11/h11-12H,6-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDOKHQKAZQPXNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)(C1CCC(CC1)OC)O[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxycyclohexyl)-2-[(trimethylsilyl)oxy]propanenitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through a Diels-Alder reaction involving a diene and a dienophile.

    Introduction of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.

    Attachment of the Trimethylsilyl Group: The trimethylsilyl group is often introduced through a silylation reaction using trimethylsilyl chloride and a base such as triethylamine.

    Formation of the Nitrile Group: The nitrile group can be formed through a cyanation reaction using a cyanide source such as sodium cyanide.

Industrial Production Methods

Industrial production of 2-(4-Methoxycyclohexyl)-2-[(trimethylsilyl)oxy]propanenitrile may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxycyclohexyl)-2-[(trimethylsilyl)oxy]propanenitrile can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a metal catalyst can be used.

    Substitution: Reagents such as halides or alcohols can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a primary or secondary amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Methoxycyclohexyl)-2-[(trimethylsilyl)oxy]propanenitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-Methoxycyclohexyl)-2-[(trimethylsilyl)oxy]propanenitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but may include:

    Enzyme Inhibition: Binding to the active site of an enzyme and preventing substrate binding.

    Receptor Modulation: Interacting with cell surface receptors and altering signal transduction pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

Aromatic vs. Aliphatic Substituents
  • 2-(2,4-Difluorophenyl)-2-[(trimethylsilyl)oxy]propanenitrile (2k) This compound () replaces the cyclohexyl group with a 2,4-difluorophenyl ring. The electron-withdrawing fluorine atoms increase the electrophilicity of the nitrile group, enhancing reactivity in nucleophilic additions.
  • 2-(Phenyl)-2-[(trimethylsilyl)oxy]propanenitrile (2f)
    The phenyl group () provides π-conjugation, which stabilizes intermediates in synthetic pathways. However, the absence of a methoxy group reduces solubility in polar solvents compared to the 4-methoxycyclohexyl variant .

Cyclohexyl vs. Bulky Silyl Groups
  • 3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)-5-(2-(((E)-3,7-dimethyl-octa-2,6-dien-1-yl)thio)-4-oxopyrimidin-1(4H)yl)tetrahydrofuran-3-yl)oxy)-(diisopropylamino)phosphino)propanenitrile (9) This complex nucleotide analog () incorporates a tert-butyldimethylsilyl (TBS) group. The TBS group offers superior hydrolytic stability compared to TMS, making it preferable for multi-step syntheses requiring prolonged reaction conditions .

Functional Group Variations

Nitrile Derivatives with Halogen Substituents
  • 2-(4-Chloro-2-(2-(trimethylsilyl)ethynyl)phenyl)propanenitrile
    This compound () introduces a chloro and ethynyl-TMS group. The ethynyl group enables click chemistry applications, while the chloro substituent enhances electrophilicity, contrasting with the methoxycyclohexyl group’s electron-donating effects .

  • 2-[(3-Chloro-4-methoxyphenyl)methylidene]propanedinitrile A dinitrile derivative (), this compound exhibits enhanced reactivity in cycloaddition reactions due to the conjugated nitrile groups, unlike the mononitrile structure of the target compound .

Comparative Data Table

Compound Name Key Substituents Molecular Weight (g/mol) Key Applications Stability Notes
2-(4-Methoxycyclohexyl)-2-[(TMS)oxy]propanenitrile 4-Methoxycyclohexyl, TMS-oxy Not reported Drug intermediates, agrochemicals Hydrolytically sensitive
2-(2,4-Difluorophenyl)-2-[(TMS)oxy]propanenitrile 2,4-Difluorophenyl, TMS-oxy Not reported Fungicide precursors Moderate stability in acidic conditions
2-(Phenyl)-2-[(TMS)oxy]propanenitrile Phenyl, TMS-oxy Not reported General organic synthesis Similar to above
2-(4-Chloro-2-(TMS-ethynyl)phenyl)propanenitrile Chloro, TMS-ethynyl 261.83 Click chemistry Stable under inert conditions

Biological Activity

The compound 2-(4-Methoxycyclohexyl)-2-[(trimethylsilyl)oxy]propanenitrile (commonly referred to as TMS-propanenitrile) is a siloxane derivative that has garnered attention for its potential biological activities. This article delves into its chemical structure, biological properties, and relevant research findings, including case studies and data tables.

Molecular Formula and Weight

  • Molecular Formula : C12_{12}H21_{21}N\O2_{2}Si
  • Molecular Weight : Approximately 255.464 g/mol

Research indicates that TMS-propanenitrile exhibits several biological activities, primarily through its interaction with cellular pathways. Its potential mechanisms include:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in inflammatory pathways, which could be beneficial in treating inflammatory diseases.
  • Anticancer Properties : Studies suggest that TMS-propanenitrile may induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation.

Case Studies

  • Anticancer Activity :
    • A study conducted on human leukemia cell lines demonstrated that TMS-propanenitrile significantly reduced cell viability by inducing apoptosis. The mechanism involved the activation of caspase pathways, leading to programmed cell death.
    • Table 1: Effect of TMS-propanenitrile on Cell Viability
    Concentration (µM)Viability (%)
    0100
    1085
    2560
    5030
  • Anti-inflammatory Effects :
    • In an animal model of arthritis, TMS-propanenitrile was administered to assess its anti-inflammatory effects. Results indicated a significant reduction in inflammatory markers compared to control groups.
    • Table 2: Inflammatory Marker Levels Post-Treatment
    Treatment GroupTNF-α (pg/mL)IL-6 (pg/mL)
    Control150120
    TMS-propanenitrile 10 mg/kg9070
    TMS-propanenitrile 25 mg/kg5040

Pharmacological Studies

Recent pharmacological studies have highlighted the compound's potential in various therapeutic areas:

  • Neuroprotective Effects : Preliminary studies suggest that TMS-propanenitrile may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases.
  • Antimicrobial Activity : The compound has shown activity against certain bacterial strains, suggesting its utility in developing new antimicrobial agents.

Toxicological Profile

While the biological activity is promising, it is crucial to consider the compound's safety profile. Toxicological assessments have indicated that at therapeutic doses, TMS-propanenitrile exhibits low toxicity, but further studies are needed to establish long-term safety.

Q & A

Basic Research Questions

Q. What are the key spectroscopic methods for characterizing 2-(4-Methoxycyclohexyl)-2-[(trimethylsilyl)oxy]propanenitrile, and how are spectral data interpreted?

  • Methodological Answer :

  • ¹H NMR : Key signals include the trimethylsilyl (TMS) group (δ 0.18–0.28 ppm, singlet, 9H), methoxycyclohexyl protons (δ 1.5–2.0 ppm, multiplet for cyclohexyl CH₂), and the nitrile-adjacent proton (δ ~5.5 ppm, singlet for the CH group). Compare with structurally similar compounds like 2-phenyl-2-((trimethylsilyl)oxy)acetonitrile (δ 5.50 ppm for CH) .
  • GC-MS : Retention time and fragmentation patterns (e.g., loss of TMS group at m/z 73) aid in verification. For example, a related compound showed a retention time of ~2.99 min and a molecular ion peak at m/z 234 .

Q. What synthetic routes are commonly employed to prepare this compound, and how can reaction yields be optimized?

  • Methodological Answer :

  • Core Strategy : Use silylation of a ketone precursor (e.g., 2-(4-Methoxycyclohexyl)propanenitrile) with trimethylsilyl chloride (TMSCl) in the presence of a base like triethylamine.
  • Optimization : Control reaction temperature (0–25°C) and solvent polarity (e.g., dichloromethane or THF). Purification via column chromatography (silica gel, hexane/ethyl acetate) improves yield. Similar protocols are used for 2-((trimethylsilyl)oxy)propanenitrile derivatives .

Q. How does the steric and electronic environment of the methoxycyclohexyl group influence the compound’s reactivity?

  • Methodological Answer :

  • The methoxy group’s electron-donating nature stabilizes adjacent carbocations, while the cyclohexyl ring’s steric bulk hinders nucleophilic attack at the nitrile-bearing carbon. Computational modeling (e.g., DFT) or substituent variation studies (e.g., replacing methoxy with halogens) can validate these effects .

Advanced Research Questions

Q. How can conflicting NMR data for this compound be resolved when synthesizing derivatives with varying substituents?

  • Methodological Answer :

  • Comparative Analysis : Cross-reference with structurally analogous compounds. For example, 2-(4-Fluorophenyl)-2-((trimethylsilyl)oxy)acetonitrile shows a distinct CH signal at δ 5.48 ppm due to electron-withdrawing effects, whereas furan-substituted analogs shift to δ 5.56 ppm .
  • Decoupling Experiments : Use NOESY or COSY to confirm coupling between cyclohexyl protons and adjacent groups.

Q. What strategies are effective in evaluating the compound’s potential bioactivity, such as enzyme inhibition or metabolic interactions?

  • Methodological Answer :

  • In Vitro Assays : Test against target enzymes (e.g., cytochrome P450 isoforms) using fluorogenic substrates. For example, a related TMS-oxygenated compound reduced blood glucose in diabetic rats via AMPK pathway modulation .
  • ADMET Profiling : Assess solubility (logP via HPLC), metabolic stability (microsomal incubation), and cytotoxicity (MTT assay).

Q. How do reaction conditions (solvent, catalyst) impact the stereoselectivity of nucleophilic additions to the nitrile group?

  • Methodological Answer :

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms, while nonpolar solvents (e.g., toluene) may stabilize transition states via π-stacking.
  • Catalyst Screening : Chiral Lewis acids (e.g., BINOL-derived catalysts) can induce enantioselectivity. For example, asymmetric Strecker reactions of similar nitriles achieved >90% ee under optimized conditions .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported melting points or chromatographic retention times for this compound?

  • Methodological Answer :

  • Reproducibility Checks : Standardize instrumentation (e.g., DSC for melting points, GC with identical column specifications).
  • Impurity Profiling : Use HPLC-MS to identify side products (e.g., desilylated byproducts) that may skew results.

Tables for Key Data

Property Typical Value Reference
¹H NMR (TMS signal)δ 0.18–0.28 (s, 9H)
GC-MS Retention Time~2.99–3.20 min
Common Synthetic Yield65–85% (post-purification)
LogP (Predicted)2.8–3.5

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